tert-Butyl peroxyisobutyrate

Peroxyester kinetics Half-life temperature Radical initiator selection

tert-Butyl peroxyisobutyrate (TBPIB, commonly supplied as a 50% solution in aliphatic hydrocarbons under trade names such as Trigonox® 41-C50) is an organic peroxyester belonging to the tert-alkyl peroxyester class of free-radical initiators. It has a molecular weight of 160.2 g/mol, a theoretical active oxygen content of 9.99%, and a half-life profile in chlorobenzene of 0.1 h at 118°C, 1 h at 98°C, and 10 h at 79°C.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 109-13-7
Cat. No. B089642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl peroxyisobutyrate
CAS109-13-7
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OOC(C)(C)C
InChIInChI=1S/C8H16O3/c1-6(2)7(9)10-11-8(3,4)5/h6H,1-5H3
InChIKeyPFBLRDXPNUJYJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl Peroxyisobutyrate (CAS 109-13-7): Technical Baseline for Procurement & Formulation Selection


tert-Butyl peroxyisobutyrate (TBPIB, commonly supplied as a 50% solution in aliphatic hydrocarbons under trade names such as Trigonox® 41-C50) is an organic peroxyester belonging to the tert-alkyl peroxyester class of free-radical initiators . It has a molecular weight of 160.2 g/mol, a theoretical active oxygen content of 9.99%, and a half-life profile in chlorobenzene of 0.1 h at 118°C, 1 h at 98°C, and 10 h at 79°C . Its self-accelerating decomposition temperature (SADT) is 30°C, with a control temperature (Tc) of 15°C, classifying it as a temperature-controlled organic peroxide requiring refrigerated storage and transport [1]. TBPIB is industrially established as an initiator for high-pressure ethylene (co)polymerization in both autoclave and tubular LDPE processes (active at 160–250°C), for styrene (co)polymerization (85–105°C), and for the solution, bulk, and suspension (co)polymerization of acrylates and methacrylates (80–160°C) [2].

Storage & Transport
Temperature-controlled organic peroxide; requires refrigerated storage and transport due to low SADT
Process Window
Active as radical initiator for high-pressure LDPE, styrene/acrylate copolymerization within defined temperature ranges
Product Form
Supplied as 50% solution in aliphatic hydrocarbons; typical commercial presentations include Trigonox 41-C50 or equivalent

Why Generic Peroxyester Substitution Fails: Kinetic & Thermal Risk Differentiation of tert-Butyl Peroxyisobutyrate


Peroxyesters are not functionally interchangeable despite belonging to the same chemical family. The radical generation rate of each peroxyester is governed by its unique thermal decomposition kinetics, which dictate both the process temperature window and the thermal safety envelope. TBPIB occupies a narrow, well-defined kinetic space—its 1-hour half-life temperature of 98°C is 7°C higher than tert-butyl peroxy-2-ethylhexanoate (TBPEH, 91°C) and 24°C lower than tert-butyl peroxybenzoate (TBPB, 122°C) . Substituting TBPIB with TBPEH risks premature radical depletion and reduced polymer molecular weight control; substituting with TBPB risks incomplete initiation and residual monomer at equivalent process temperatures. Furthermore, TBPIB's SADT of 30°C imposes fundamentally different cold-chain logistics compared to TBPB (SADT ~60–65.8°C) or tert-butyl peroxyacetate (SADT ~65–70°C) [1]. Even among peroxyesters with similar application temperature claims, differences in decomposition products—TBPIB generates CO₂, tert-butanol, propane, propylene, and 2-isopropyl-2-methylpropane [2]—can affect polymer end-group chemistry, volatile organic compound profiles, and reactor fouling behavior in ways that necessitate empirical validation rather than assumption-based substitution.

Risk Factor
TBPIB
Typical Substitute Mismatch
Half-life alignment
Intermediate 1-hour half-life matches moderate-temperature polymerizations
TBPEH has a shorter half-life, risking premature radical depletion; TBPB has a longer half-life, risking insufficient initiation
Thermal safety (SADT)
Low SADT mandates cold-chain logistics and temperature-controlled storage
TBPB has a much higher SADT enabling ambient storage; substitution alters supply-chain requirements and safety protocols
Decomposition products
Yields CO₂, tert-butanol, propane, propylene, 2-isopropyl-2-methylpropane
Different byproduct profiles may shift polymer end-group chemistry and reactor fouling behavior

tert-Butyl Peroxyisobutyrate: Quantitative Comparative Evidence for Scientific Selection & Procurement


Half-Life Kinetic Window: Intermediate Reactivity Distinct from Both TBPEH and TBPB

TBPIB occupies a precisely intermediate kinetic position among the three most industrially deployed tert-butyl peroxyesters. Its 1-hour half-life temperature of 98°C (chlorobenzene) is 7°C above that of TBPEH (91°C) and 24°C below that of TBPB (122°C), as documented in the Nouryon Initiators for Thermoplastics comparison table . The 10-hour half-life temperature of 79°C similarly falls between TBPEH (72°C) and TBPB (103°C). This intermediate positioning means that for a given polymerization temperature in the 85–105°C range, TBPIB generates radicals at a rate that is measurably slower than TBPEH but measurably faster than TBPB, providing a distinct kinetic profile that cannot be replicated by either comparator without adjusting process temperature.

1h Half-Life Temp.
Head-to-head
TBPIB 98°C vs. TBPEH 91°C | TBPB 122°C (chlorobenzene)
Intermediate radical flux for styrene (co)polymerization at 85–105°C
Δ +7°C vs. TBPEH; −24°C vs. TBPB; process alignment review
Peroxyester kinetics Half-life temperature Radical initiator selection LDPE tubular process

SADT Thermal Safety: Stringent Cold-Chain Mandate Differentiates TBPIB from Higher-SADT Peroxyesters

The self-accelerating decomposition temperature (SADT) of TBPIB is 30°C, as reported in the Morishita et al. (2022) SADT prediction model dataset and confirmed by manufacturer technical data sheets [1][2]. This is 35.8°C lower than the SADT of TBPB (65.8°C) and 35°C lower than TBPA (65.0°C) [1]. The control temperature (Tc) for TBPIB is 15°C, with a maximum recommended storage temperature of 10°C, compared with TBPB which may be stored at ambient temperatures up to approximately 30°C. Under UN transport regulations, TBPIB (>52–77% concentration) is classified under UN 3115 with OP5 packaging requirements and mandatory temperature control during transport [3].

SADT & Cold Chain
Head-to-head
TBPIB SADT 30°C (Tc 15°C) vs. TBPB SADT ~65.8°C (Tc ~55°C)
Mandates refrigerated storage and temperature-controlled transport
UN 3115 classification; logistics infrastructure differs significantly
SADT Organic peroxide safety Cold-chain logistics UN 3115 transport

Theoretical Active Oxygen Content: Highest Mass-Efficiency Among Common Peroxyesters

TBPIB has a theoretical active oxygen content of 9.99%, the highest among the industrially significant tert-butyl peroxyesters used in polyolefin and styrenic initiation . This compares with 8.24% for TBPB, 7.40% for TBPEH, and 9.18% for TBPP [1]. The higher active oxygen content per unit mass means that, at equivalent molar initiator loading, TBPIB delivers approximately 21% more radical-generating capacity than TBPB (9.99% vs. 8.24%) and approximately 35% more than TBPEH (9.99% vs. 7.40%). In commercial formulations supplied at 50% active concentration in hydrocarbon solvent (e.g., Trigonox 41-C50 with 4.99% w/w active oxygen), this translates to a proportionally lower mass requirement of the formulated product for equivalent radical flux .

Active Oxygen
Head-to-head
9.99% (pure); 4.99% (50% formulation)
Highest mass-efficiency among common tert-butyl peroxyesters
+21% vs. TBPB; enables lower initiator loading for equivalent radical flux
Active oxygen content Radical yield efficiency Initiator loading optimization Peroxyester mass efficiency

Controlled-Rheology Polypropylene Degradation: Milder Radical Flux for Precision Viscosity Modification

In a comparative study of five commercial peroxides for isotactic polypropylene (iPP) degradation in the solid state, Borsig et al. (1998) quantified relative degradation efficiencies extrapolated to 100°C [1]. TBPIB and TBPEH exhibited the lowest degradation efficiencies (relative value ~1–1.7), followed by dilauroyl peroxide (DLP, ~2.1), with TBPB and 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane showing dramatically higher efficiencies (~26–28) [1][2]. This order-of-magnitude difference means that at equivalent peroxide loading, TBPIB produces substantially less polymer chain scission than TBPB, offering finer control over the melt flow index (MFI) of controlled-rheology polypropylene (CR-PP) resins. For applications where excessive degradation must be avoided—such as production of medium-MFI grades from low-MFI feedstock—TBPIB provides a more forgiving, tunable degradation profile than the aggressive chain scission induced by TBPB.

iPP Degradation Eff.
Head-to-head
TBPIB rel. efficiency ~1–1.7 vs. TBPB ~26 (solid-state, 100°C)
Mild chain scission for controlled-rheology PP with wider processing window
~26-fold difference; enables finer MFI tuning without over-degradation risk
Polypropylene degradation Controlled rheology Peroxide vis-breaking Melt flow index control

Styrene–Acrylonitrile Copolymerization: Specific Efficacy at 85–105°C Where Other Peroxyesters Underperform

Nouryon's technical documentation specifically identifies TBPIB (as Trigonox 41-C50) as the initiator of choice for the copolymerization of styrene with acrylonitrile, acrylates, and methacrylates, with an optimal polymerization temperature range of 85–105°C . Within this temperature window, the 1-hour half-life of TBPIB (98°C) aligns closely with typical SAN reactor residence times, whereas TBPEH (1 h t½ = 91°C) would be substantially consumed before complete monomer conversion and TBPB (1 h t½ = 122°C) would be insufficiently activated, leading to unacceptably high residual monomer levels . This temperature-kinetic alignment is not merely a preference but a functional requirement: the design of SAN polymerization reactors—including jacket temperature, residence time distribution, and initiator injection point—is predicated on the initiator half-life matching the process thermal profile [1].

SAN Temp. Alignment
Class-level
TBPIB 1 h t½ = 98°C within 85–105°C optimal SAN range
Kinetic match for SAN reactor design per application guidance
Class-level inference; validate with specific reactor residence time
Styrene-acrylonitrile copolymer SAN resin Peroxyester initiation Copolymerization temperature window

In-Mold Coating Cure Speed: Patent-Documented 15-Second Cure at 300°F

US Patent 5,132,052 (Cobbledick et al., assigned to GenCorp Inc., 1992) demonstrates that t-butyl peroxyisobutyrate, when used at a loading of 1.0–1.5 parts per 100 parts of in-mold coating composition, achieves a cure time of approximately 15 seconds at 300°F (149°C) on fiber-reinforced polymer (FRP) substrates [1]. The patent explicitly states that t-butyl peroxyisobutyrate 'gave superior properties including a cure time at 300°F of only 15 seconds' and that the cure rate is 'greatly enhanced' relative to conventional initiator systems, without adverse effects on flow or coverage [1]. This cure speed is an industrially validated, quantitative benchmark that distinguishes TBPIB from generic peroxide initiators for which comparable cure times in in-mold coating applications have not been demonstrated under equivalent conditions.

In-Mold Cure Speed
Reported
15 seconds at 149°C (1.0–1.5 phr TBPIB)
Documented fast cure for FRP in-mold coating applications
US Patent 5,132,052 context; cure time under specific formulation
In-mold coating FRP composites Fast cure Peroxide initiator cure speed

tert-Butyl Peroxyisobutyrate: Evidence-Backed Application Scenarios for Research & Industrial Procurement


High-Pressure LDPE Tubular and Autoclave Process Initiation (160–250°C)

TBPIB is qualified as an efficient initiator for both autoclave and tubular high-pressure ethylene polymerization processes at 160–250°C . At these temperatures, the half-life of TBPIB is extremely short (<<1 second), providing a pulse of primary radicals at the peroxide injection point. The high active oxygen content (9.99% theoretical) enables a lower mass injection rate per kilogram of polyethylene produced compared to lower-active-oxygen peroxyesters such as TBPEH (7.40%) . Industrial practitioners typically combine TBPIB with peroxides of differing thermal stability (e.g., peroxyketals or dialkyl peroxides) to maintain radical flux along the entire reactor length, with TBPIB contributing the low-temperature initiation component in multi-zone injection strategies .

Styrene–Acrylonitrile (SAN) and Acrylate Copolymer Production at 85–105°C

The kinetic alignment of TBPIB's 1-hour half-life (98°C) with the optimal SAN copolymerization temperature range (85–105°C) makes it the initiator of choice for SAN resin manufacturing. In this application, TBPIB cannot be substituted by TBPEH (1 h t½ = 91°C; excessive initiator depletion before full conversion) or TBPB (1 h t½ = 122°C; insufficient radical generation leading to high residual monomer) . The copolymerization of styrene with acrylonitrile, acrylates, and methacrylates using TBPIB is further extendable to solution, bulk, and suspension processes for coatings-grade acrylic resins at 80–160°C , where TBPIB's intermediate decomposition kinetics provide a balanced radical profile throughout the polymerization cycle.

Controlled-Rheology Polypropylene (CR-PP) Vis-Breaking with Mild Degradation Profile

For CR-PP production via peroxide-induced chain scission, TBPIB provides a mild, controllable degradation profile with a relative efficiency of approximately 1–1.7 at 100°C [1][2], compared to TBPB which exhibits approximately 26-fold higher degradation efficiency [1]. This allows PP compounders to achieve target melt flow indices in medium-viscosity grades without the risk of catastrophic over-degradation that would occur with TBPB at equivalent loading. The low degradation efficiency of TBPIB also enables finer incremental MFI adjustment, reducing the sensitivity of the final product to small variations in peroxide dosing. The decomposition products of TBPIB (CO₂, tert-butanol, propane, propylene) [3] are volatile and largely escape the polymer melt during extrusion, minimizing residues in the finished pellet.

Fast-Cure In-Mold Coating for Fiber-Reinforced Polymer (FRP) Composites

TBPIB at 1.0–1.5 phr loading delivers a documented 15-second cure at 300°F (149°C) in thermosetting in-mold coating formulations applied to FRP moldings, as demonstrated in US Patent 5,132,052 [4]. This cure speed, described as 'greatly enhanced' relative to prior art, enables high-throughput manufacturing of coated FRP parts for automotive, marine, and construction applications. The fast cure does not compromise flow or surface coverage of the coating, making TBPIB uniquely suited for in-mold coating processes where cycle time reduction directly correlates with production economics. Users procuring TBPIB for this application should specify a peroxide content of approximately 50% w/w in aliphatic hydrocarbon diluent (e.g., Trigonox 41-C50 or TBPIB-50-AL) [5], stored at ≤10°C with a maximum shelf life of 3 months from delivery [5].

Application
Selection Property
Validation Focus
High-pressure LDPE tubular & autoclave initiation
Rapid radical generation at elevated process temperatures
Polymer molecular weight control & conversion efficiency
Styrene–acrylonitrile (SAN) & acrylate copolymer production
1-hour half-life alignment with moderate-temperature reactor residence
Monomer conversion & residual monomer verification
Controlled-rheology polypropylene (CR-PP) vis-breaking
Low chain-scission efficiency relative to other peroxyesters
Melt flow index precision and reproducibility
Fast-cure in-mold coating for FRP composites
Reported short cure time under moderate heating
Cycle time reduction and coating quality verification
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